trans-2-Hexene
Overview
Description
trans-2-Hexene: is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The molecular formula for this compound is C6H12. It is one of the geometric isomers of 2-Hexene, with the “trans” configuration indicating that the substituents on either side of the double bond are on opposite sides. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Trans-2-Hexene, a hydrocarbon with the molecular formula C6H12 , primarily targets carbon-carbon double bonds in organic compounds. The compound’s primary role is to participate in reactions that involve the addition of elements across these double bonds .
Mode of Action
This compound interacts with its targets through a process known as electrophilic addition. In this process, an electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond. This reaction involves a concerted mechanism with a four-part, circular transition state . The result is the formation of an oxacyclopropane ring, also known as an epoxide ring, and the conversion of the COOH group to COH .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of alkenes, specifically the process of epoxidation and hydroxylation . The formation of the oxacyclopropane ring (epoxide ring) can lead to the creation of anti vicinal diols, which are compounds with two hydroxyl groups on adjacent carbons . These diols can further participate in various biochemical reactions.
Result of Action
The primary molecular effect of this compound’s action is the formation of an oxacyclopropane ring from a carbon-carbon double bond . This transformation can lead to significant changes in the molecular structure and properties of the target compound. On a cellular level, the effects would depend on the specific biochemical context and the nature of the target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Alkynes: One common method to synthesize trans-2-Hexene is through the partial reduction of 3-Hexyne using sodium in liquid ammonia. This reaction selectively produces the trans isomer due to the anti-addition mechanism.
Isomerization of Alkenes: Another method involves the isomerization of cis-2-Hexene to this compound using catalysts such as palladium on carbon or other transition metal catalysts under specific conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 1-Hexyne or by the dehydrogenation of hexane. These processes are typically carried out in the presence of metal catalysts such as platinum or palladium at elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Hexene can undergo oxidation reactions to form epoxides or diols. For example, the reaction with meta-chloroperoxybenzoic acid (MCPBA) in a nonaqueous solvent produces an epoxide.
Hydrogenation: The compound can be hydrogenated to form hexane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Halogenation: this compound reacts with halogens like bromine or chlorine to form dihalides. This reaction typically occurs at room temperature and results in the addition of halogen atoms across the double bond.
Common Reagents and Conditions:
Oxidation: MCPBA, osmium tetroxide, potassium permanganate.
Hydrogenation: Hydrogen gas, palladium on carbon, platinum.
Halogenation: Bromine, chlorine, in solvents like carbon tetrachloride or dichloromethane.
Major Products Formed:
Epoxides: Formed from oxidation reactions.
Hexane: Formed from hydrogenation.
Dihalides: Formed from halogenation.
Scientific Research Applications
Chemistry: trans-2-Hexene is used as a model compound in organic synthesis to study reaction mechanisms and stereochemistry. It serves as a precursor for the synthesis of various other organic compounds.
Biology and Medicine: While this compound itself is not commonly used directly in biological or medical applications, its derivatives and reaction products can be of interest in the development of pharmaceuticals and biologically active molecules.
Industry: In the industrial sector, this compound is used as a co-monomer in the production of polyethylene, enhancing the material’s properties. It is also employed in the synthesis of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
cis-2-Hexene: The cis isomer of 2-Hexene, where the substituents on either side of the double bond are on the same side.
1-Hexene: An alkene with the double bond at the terminal position.
3-Hexene: An isomer with the double bond between the third and fourth carbon atoms.
Uniqueness: trans-2-Hexene is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis isomer. The trans isomer is generally more stable due to reduced steric hindrance between substituents. This stability can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
(E)-hex-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPKRALMXUUNKS-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881224 | |
Record name | (2E)-2-Hexene | |
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Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Hexene | |
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Record name | Hexene | |
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Record name | 2-Hexene | |
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Record name | trans-2-Hexene | |
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Boiling Point |
Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/ | |
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Density |
Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/ | |
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Vapor Pressure |
173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C | |
Record name | Hexene | |
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Record name | 2-Hexene | |
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Record name | trans-2-Hexene | |
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CAS No. |
4050-45-7, 592-43-8, 25264-93-1 | |
Record name | trans-2-Hexene | |
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Record name | 2-Hexene | |
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Record name | Hexene | |
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Record name | Hex-2-ene | |
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Melting Point |
Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-2-Hexene?
A1: this compound has a molecular formula of C6H12 and a molecular weight of 84.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, research has utilized various spectroscopic techniques to characterize this compound. For instance, fluorescence studies have investigated the weak fluorescence exhibited by this compound when excited at specific wavelengths. []
Q3: Can this compound be produced through catalytic isomerization?
A3: Yes, this compound can be produced through the isomerization of 1-hexene. This reaction is catalyzed by various systems, including H-ZSM-5 zeolite [, ], (Rh(PPh3)3SnCl3) [], and Ru3(CO)12 substituted with PPh2CH2CH2CH2PPh2. []
Q4: What is the role of boron content in the catalytic isomerization of 1-hexene to this compound using B-MCM-41?
A4: Studies on B-MCM-41 catalysts revealed that the boron content within the framework influences the selectivity ratios of cis-2-hexene to this compound and 2-hexene to 3-hexene during 1-hexene isomerization. []
Q5: How does the presence of this compound affect the hydrogenation of other alkenes on platinum oxide catalysts?
A6: Studies revealed that at 60°C, the presence of this compound significantly inhibits the hydrogenation of 2-hexene but does not inhibit the isomerization of 2-hexene to 3-hexene. This observation suggests competitive adsorption on the catalyst surface. []
Q6: Can this compound undergo epoxidation, and what catalysts are effective for this reaction?
A7: Yes, this compound can undergo epoxidation. Research highlights the efficacy of titanium dioxide powder under photoirradiation [], vanadium sulfate immobilized on mesoporous MCM-41 [], and modified titanium content in titanosilicates mesoporous molecular sieves MCM-41 [] for catalyzing this reaction.
Q7: Have computational methods been employed to study the epoxidation of this compound?
A8: Yes, density functional theory (DFT) studies have been conducted to investigate the mechanism of this compound epoxidation. These studies provided insights into transition state geometries, activation energies, and the influence of factors like confinement effects within zeolite catalysts. []
Q8: Can you provide an example of a computational study that examined the reactivity of this compound with a specific reagent?
A9: A DFT study investigated the kinetics of this compound epoxidation by dimethyldioxirane (DMDO). The calculations supported a concerted, electrophilic mechanism with a spiro transition state. []
Q9: How does the location of the double bond in hexene isomers influence their reactivity?
A11: Experimental studies on the autoignition of trans-hexene isomers (1-hexene, this compound, and trans-3-hexene) demonstrated that the location of the carbon-carbon double bond significantly affects their ignition delay times and the distribution of intermediate species formed during combustion. []
Q10: What analytical techniques are commonly used to study reactions involving this compound?
A12: Researchers often utilize techniques like gas chromatography (GC) coupled with mass spectrometry (GC-MS) [] and flame ionization detection (FID) [] to analyze the products formed in reactions involving this compound. These techniques enable the identification and quantification of different isomers and reaction intermediates.
Q11: Is there any research on the biodegradability of this compound under anaerobic conditions?
A13: Studies have explored the biodegradability of various hydrocarbons under methanogenic conditions. Research indicates that this compound was not methanogenically degraded in enrichment cultures inoculated with sewage sludge or sediment samples, suggesting its potential persistence in anaerobic environments. []
Q12: Has this compound been investigated in the context of aroma compound analysis?
A14: Yes, this compound-1-ol, a related compound, has been identified as a significant aroma compound in grapefruit juice using solid-phase microextraction and GC-olfactometry. [] Another study highlighted its presence in grapes grown under specific canopy shapes. []
Q13: Are there examples of this compound being incorporated into larger molecules for specific applications?
A15: Yes, this compound-1,6-diol serves as a building block in the total synthesis of complex molecules like methyl t-5,c-8,c-11,c-14- and c-5,c-8,c-11,t-14-eicosatetraenoate and t-2,c-5,c-8,c-11,c-14-eicosapentaenoic acid. []
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